molecular formula C10H17NO3 B3388783 (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate CAS No. 89193-23-7

(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate

Cat. No.: B3388783
CAS No.: 89193-23-7
M. Wt: 199.25 g/mol
InChI Key: AFECQUUSJNXMNL-UHFFFAOYSA-N
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Description

(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate is an organic compound with a complex structure that includes an ester functional group, a dimethylamino group, and a methylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate typically involves the reaction of ethyl acetoacetate with dimethylformamide dimethyl acetal (DMFDMA). The reaction proceeds under mild conditions, often at room temperature, and yields the desired product through a condensation reaction. The reaction can be represented as follows:

[ \text{Ethyl acetoacetate} + \text{DMFDMA} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation reaction, and the product is purified using standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate exerts its effects involves its ability to participate in various chemical reactions. The dimethylamino group can act as a nucleophile, while the ester group can undergo hydrolysis or other transformations. These reactions are facilitated by the compound’s unique structure, which allows it to interact with different molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate.

    Dimethylformamide dimethyl acetal (DMFDMA): Another precursor used in the synthesis.

    Methyl 2-((dimethylamino)methylene)-3-oxobutanoate: A similar compound with a slightly different structure.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate involves the condensation of ethyl acetoacetate with dimethylformamide dimethyl acetal, followed by the addition of acetic anhydride and sodium acetate to form the final product.", "Starting Materials": [ "Ethyl acetoacetate", "Dimethylformamide dimethyl acetal", "Acetic anhydride", "Sodium acetate" ], "Reaction": [ "Step 1: Ethyl acetoacetate is mixed with dimethylformamide dimethyl acetal and heated under reflux to form the enamine intermediate.", "Step 2: Acetic anhydride and sodium acetate are added to the reaction mixture and heated under reflux to form the final product, (E)-ethyl 2-((dimethylamino)methylene)-3-oxopentanoate." ] }

CAS No.

89193-23-7

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

ethyl 2-(dimethylaminomethylidene)-3-oxopentanoate

InChI

InChI=1S/C10H17NO3/c1-5-9(12)8(7-11(3)4)10(13)14-6-2/h7H,5-6H2,1-4H3

InChI Key

AFECQUUSJNXMNL-UHFFFAOYSA-N

Isomeric SMILES

CCC(=O)/C(=C\N(C)C)/C(=O)OCC

SMILES

CCC(=O)C(=CN(C)C)C(=O)OCC

Canonical SMILES

CCC(=O)C(=CN(C)C)C(=O)OCC

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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